

Application Notes and Protocols for ONO-4057 in Receptor Binding Assays

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Compound of Interest		
Compound Name:	ONO4057	
Cat. No.:	B1677316	Get Quote

Introduction

ONO-4057 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful inflammatory mediator, and its receptor is a G-protein coupled receptor (GPCR) involved in various inflammatory responses.[1] Understanding the binding characteristics of ONO-4057 to the LTB4 receptor is crucial for its development as a therapeutic agent for inflammatory diseases.[2][3] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of ONO-4057 for the LTB4 receptor.

Target Receptor: Leukotriene B4 Receptor (BLT1)

The primary target of ONO-4057 is the high-affinity LTB4 receptor, BLT1. This receptor is predominantly expressed on the surface of hematopoietic cells, including neutrophils, monocytes, and macrophages.[4] Upon binding of its endogenous ligand LTB4, the BLT1 receptor activates downstream signaling pathways, leading to chemotaxis, degranulation, and the production of inflammatory cytokines.[5][6] ONO-4057 acts by competitively blocking the binding of LTB4 to this receptor, thereby inhibiting these pro-inflammatory cellular responses.[2]

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional inhibition data for ONO-4057.



Parameter	Value	Cell Type/System	Reference
Ki	3.7 ± 0.9 nM	Human Neutrophils	[2]
IC50 (Ca2+ influx)	0.7 ± 0.3 μM	Human Neutrophils	[2]
IC50 (Chemotaxis)	$0.9 \pm 0.1 \mu M$	Human Neutrophils	[2]
IC50 (Aggregation)	$3.0 \pm 0.1 \mu\text{M}$	Human Neutrophils	[2]
IC50 (Degranulation)	1.6 ± 0.1 μM	Human Neutrophils	[2]

Note on Nomenclature: It is important to distinguish ONO-4057, the LTB4 receptor antagonist, from ONO/GS-4059 (Tirabrutinib), which is a Bruton's tyrosine kinase (BTK) inhibitor.[7][8][9]

Signaling Pathway and Experimental Workflow

Leukotriene B4 (LTB4) Signaling Pathway

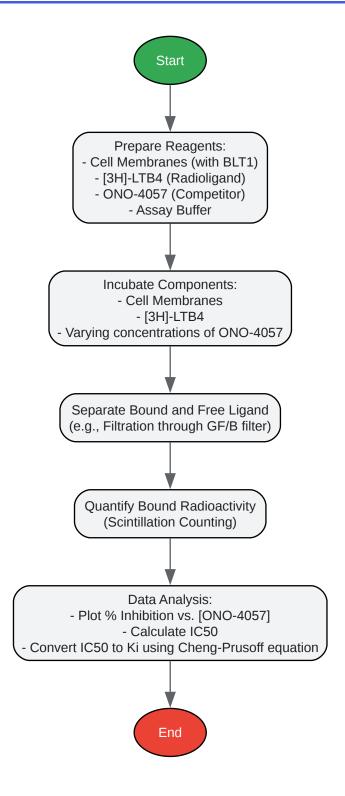


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Caption: LTB4 signaling pathway initiated by ligand binding to the BLT1 receptor.

Experimental Workflow for Competitive Receptor Binding Assay





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Caption: Workflow for a competitive radioligand receptor binding assay.

Experimental Protocols



Protocol 1: Membrane Preparation from Human Neutrophils

This protocol describes the isolation of a membrane fraction enriched with the BLT1 receptor from human neutrophils.

Materials:

- Ficoll-Paque PLUS
- Dextran T-500
- Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
- Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
- · High-speed refrigerated centrifuge
- Dounce homogenizer

Procedure:

- Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.
- Resuspend the purified neutrophil pellet in hypotonic lysis buffer and incubate on ice for 20 minutes to induce cell swelling.
- Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in homogenization buffer.



- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the IC50 and Ki of ONO-4057 for the BLT1 receptor.

Materials:

- Membrane preparation from Protocol 1
- [3H]-Leukotriene B4 ([3H]-LTB4) (specific activity ~200 Ci/mmol)
- ONO-4057
- Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
- 96-well filter plates (e.g., Millipore MultiScreenHTS with GF/B filters)
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of ONO-4057 in assay buffer. The concentration range should span at least four orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 μM).
- In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: 50 μL of membrane preparation (5-10 μg protein), 50 μL of [3H]-LTB4 (at a final concentration near its Kd, e.g., 0.5 nM), and 50 μL of assay buffer.
 - Non-specific Binding: 50 μL of membrane preparation, 50 μL of [3H]-LTB4, and 50 μL of a high concentration of unlabeled LTB4 (e.g., 10 μM).



- \circ Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-LTB4, and 50 µL of each ONO-4057 dilution.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
- Wash the filters three times with 200 μL of ice-cold assay buffer.
- · Allow the filters to dry completely.
- Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For each concentration of ONO-4057, express the specific binding as a percentage of the control (total specific binding without competitor).
- Plot the percentage of specific binding against the logarithm of the ONO-4057 concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + [L]/Kd)
 - Where [L] is the concentration of [3H]-LTB4 used in the assay and Kd is the dissociation constant of [3H]-LTB4 for the BLT1 receptor. The Kd should be determined in a separate saturation binding experiment.

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